molecular formula C13H17Cl2NO3S B345303 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine CAS No. 433974-56-2

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine

Cat. No.: B345303
CAS No.: 433974-56-2
M. Wt: 338.2g/mol
InChI Key: BMENQJYPSULLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a sulfonyl group and a dichloromethoxyphenyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl precursor. This precursor is then subjected to sulfonylation reactions under controlled conditions to introduce the sulfonyl group. The final step involves the introduction of the piperidine ring, which is achieved through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides.

Scientific Research Applications

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The dichloromethoxyphenyl moiety may also contribute to its biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-2-methylpiperidine can be compared with other sulfonyl-containing piperidine derivatives, such as:

  • 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-4-mesitylpiperazine
  • 1-((3,4-Dichloro-2-methoxyphenyl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine These compounds share similar structural features but differ in their substituents on the piperidine ring, which can influence their chemical reactivity and biological activity. The unique combination of the dichloromethoxyphenyl and sulfonyl groups in this compound distinguishes it from other related compounds, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO3S/c1-9-5-3-4-8-16(9)20(17,18)11-7-6-10(14)12(15)13(11)19-2/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMENQJYPSULLHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.